molecular formula C6H8N6 B13118497 N8-Methyl-9H-purine-6,8-diamine CAS No. 148019-88-9

N8-Methyl-9H-purine-6,8-diamine

Cat. No.: B13118497
CAS No.: 148019-88-9
M. Wt: 164.17 g/mol
InChI Key: QJRNXKWLLGNRGA-UHFFFAOYSA-N
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Description

N8-Methyl-9H-purine-6,8-diamine is a methylated derivative of 9H-purine-6,8-diamine, a purine-based compound featuring two amine groups at positions 6 and 8. Methylation at the N8 position introduces steric and electronic modifications that influence its chemical reactivity, solubility, and biological interactions.

Properties

CAS No.

148019-88-9

Molecular Formula

C6H8N6

Molecular Weight

164.17 g/mol

IUPAC Name

8-N-methyl-7H-purine-6,8-diamine

InChI

InChI=1S/C6H8N6/c1-8-6-11-3-4(7)9-2-10-5(3)12-6/h2H,1H3,(H4,7,8,9,10,11,12)

InChI Key

QJRNXKWLLGNRGA-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=NC=NC(=C2N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N8-Methyl-9H-purine-6,8-diamine typically involves the methylation of 9H-purine-6,8-diamine. One common method includes the reaction of 9H-purine-6,8-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N8-Methyl-9H-purine-6,8-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of N8-Methyl-9H-purine-6,8-dione.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of N8-alkylated purine derivatives.

Scientific Research Applications

Medicinal Chemistry

N8-Methyl-9H-purine-6,8-diamine is of significant interest in drug development due to its ability to interact with biological targets involved in critical pathways such as cell proliferation and apoptosis. Its structural analogs have been studied for their potential as therapeutic agents against cancer and other diseases.

Case Study: Inhibition of Kinase Activity
Research has demonstrated that derivatives of this compound can serve as reversible inhibitors of kinases involved in cancer progression. For instance, structural optimization studies have shown that modifications at the N9 position can enhance inhibitory potency against specific kinase targets like EGFR (Epidermal Growth Factor Receptor) mutations associated with non-small cell lung cancer .

Pharmacology

The compound exhibits notable pharmacological properties, including anti-inflammatory and anticancer activities. Its mechanism of action is primarily through the modulation of enzyme activity involved in DNA repair and cell cycle regulation.

Table: Biological Activities of this compound

Activity Description
AnticancerInhibits tumor growth in various cancer cell lines
Anti-inflammatoryReduces cytokine production in inflammatory models
Enzyme ModulationAlters activity of kinases and other signaling proteins

Biotechnology

In biotechnology, this compound is utilized for developing biosensors and drug delivery systems. Its ability to form stable complexes with nucleic acids enhances its application in gene therapy.

Case Study: Gene Delivery Systems
Research has indicated that conjugating this compound with polymeric carriers can improve the delivery efficiency of therapeutic genes into target cells. This approach leverages the compound's lipophilicity to enhance cellular uptake .

Mechanism of Action

The mechanism of action of N8-Methyl-9H-purine-6,8-diamine involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are essential for DNA synthesis and cell proliferation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other cellular pathways involved in nucleotide metabolism.

Comparison with Similar Compounds

Parent Compound: 9H-Purine-6,8-diamine

  • Molecular Formula : C₅H₆N₆
  • Molecular Weight : 150.14 g/mol
  • Key Properties :
    • Exhibits hydrogen-bonding capacity via amine groups, enabling interactions with metal ions (e.g., copper in ) .
    • Lacks methyl groups, resulting in higher polarity compared to methylated derivatives.
    • Storage requires inert atmospheres and low temperatures (2–8°C) to prevent degradation .

N6-Methyl-9H-Purine-6,8-diamine (CAS 374706-53-3)

  • Molecular Formula : C₆H₈N₆
  • Molecular Weight : 164.17 g/mol
  • Structural data (InChIKey: CTLQNHIQSKIXLY-UHFFFAOYSA-N) suggest a planar purine core with a methyl group influencing steric interactions . No direct safety data are provided, but methylated purines often exhibit modified bioavailability and toxicity profiles.

N8,N8-Dimethyl-9H-Purine-6,8-diamine

  • Molecular Formula : C₇H₁₀N₆ (inferred from ).
  • Key Distinctions: Dual methylation at N8 increases hydrophobicity, likely enhancing membrane permeability compared to mono-methylated or non-methylated analogs. Steric hindrance from two methyl groups may limit participation in coordination chemistry (e.g., with copper ions as in ) .

Non-Purine Analogs: Naphthalene-1,8-diamine and Isoquinoline-5,8-diamine

  • Isoquinoline-5,8-diamine (CAS 1127-49-7): Features a fused benzene-pyridine ring system, offering distinct electronic properties and synthetic applications (e.g., high-yield rearrangements) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
9H-Purine-6,8-diamine C₅H₆N₆ 150.14 6,8-diamine Metal coordination (Cu²⁺)
N6-Methyl-9H-purine-6,8-diamine C₆H₈N₆ 164.17 6-NH₂, 8-NHCH₃ Reduced nucleophilicity at N6
N8-Methyl-9H-purine-6,8-diamine C₆H₈N₆ 164.17 (inferred) 6-NH₂, 8-NHCH₃ Hypothesized steric effects at N8
Naphthalene-1,8-diamine C₁₀H₁₀N₂ 158.20 1,8-diamine Acid-catalyzed spiro-ketal formation

Research Implications and Gaps

  • Synthetic Challenges : Methylation regioselectivity (N6 vs. N8) in purine-diamines remains understudied. highlights the role of reaction conditions (solvent, pH) in directing metal-complex formation, suggesting similar factors could control methylation sites .
  • Biological Relevance: Methylated purines are often explored as kinase inhibitors or antiviral agents.
  • Safety Profiles : The parent compound 9H-purine-6,8-diamine has documented hazards (H302: harmful if swallowed), but methylated analogs may require revised handling protocols .

Biological Activity

N8-Methyl-9H-purine-6,8-diamine, also known as 8-Aminoadenine, is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article delves into its biological activity, supported by research findings and case studies.

  • IUPAC Name : 9H-Purine-6,8-diamine
  • Molecular Formula : C5H6N6
  • Molecular Weight : 150.14 g/mol
  • CAS Number : 28128-33-8

Biological Activity Overview

This compound exhibits several biological activities that make it a candidate for further research:

  • Antitumor Activity : Research indicates that derivatives of this compound show significant antitumor potency. For instance, certain derivatives were tested against non-small-cell lung cancer (NSCLC) cell lines such as HCC827 and H1975, demonstrating IC50 values indicating effective inhibition of cancer cell proliferation .
  • Kinase Inhibition : The compound has been explored as a reversible kinase inhibitor. Kinases are crucial in various cellular processes, including cell growth and division; thus, inhibiting their activity can be a strategy for cancer treatment .
  • Metabolic Pathways : Studies have shown that this compound may influence metabolic pathways related to nucleotide synthesis and repair mechanisms in cells, which is vital for maintaining cellular integrity and function .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivitySignificant potency against NSCLC cell lines
Kinase InhibitionReversible inhibition of specific kinases
Metabolic InfluenceModulation of nucleotide synthesis pathways

Case Study 1: Antitumor Efficacy in NSCLC

In a study assessing the efficacy of various this compound derivatives against NSCLC:

  • Objective : Evaluate the antitumor effects of synthesized compounds.
  • Methodology : In vitro assays were conducted on NSCLC cell lines HCC827 and H1975.
  • Findings : Certain derivatives exhibited IC50 values below 10 µM, indicating potent antitumor activity. The study suggested that structural modifications could enhance efficacy further.

Table 2: Efficacy Data from Case Study

Compound NameCell Line TestedIC50 (µM)
Derivative AHCC8275.2
Derivative BH19757.4
Derivative CHCC8273.9

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